molecular formula C21H17NO5 B2366116 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate CAS No. 1105244-30-1

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate

Cat. No.: B2366116
CAS No.: 1105244-30-1
M. Wt: 363.369
InChI Key: ZEZFSPTXZQPCEB-UHFFFAOYSA-N
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Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a p-tolyloxy acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the isoxazole ring, often using Cu(I) or Ru(II) as catalysts . The benzofuran moiety can be synthesized using 2-aminophenol as a precursor, which undergoes cyclization reactions under various conditions . The final step involves esterification to attach the p-tolyloxy acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted acetates depending on the nucleophile used.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects . The isoxazole ring can interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is unique due to the combination of its structural features, which confer a range of biological activities and potential applications. The presence of both benzofuran and isoxazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other fields.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-14-6-8-17(9-7-14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-4-2-3-5-18(15)26-19/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFSPTXZQPCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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